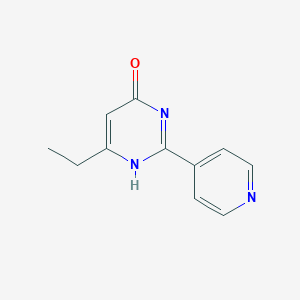![molecular formula C16H21N3O2 B7857642 N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7857642.png)
N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide is a synthetic compound belonging to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure where two rings share a single atom. This structural motif is found in various natural and synthetic products, many of which exhibit significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-component reactions. One common method is the reaction of isatins with 1,3-dicarbonyl compounds in the presence of a chiral base organocatalyst. This reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to form the spirooxindole scaffold .
Industrial Production Methods
Industrial production of spirooxindoles, including N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide, often employs green chemistry principles. For instance, catalyst-free methods under solvent-free conditions have been developed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced spirooxindole products.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions are variously substituted spirooxindoles, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role as a ligand for aminergic G-protein coupled receptors (GPCRs).
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit p53-MDM2 interaction.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with molecular targets such as GPCRs and the p53-MDM2 protein-protein interaction. By binding to these targets, the compound can modulate various cellular pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirooxindoles such as:
- 5-Bromo-3’-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]
- 2,7-Diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile .
Uniqueness
What sets N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide apart is its specific spirocyclic structure and the presence of an isopropyl group, which can influence its biological activity and binding affinity to molecular targets .
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)17-15(21)19-9-8-16(10-19)12-6-4-5-7-13(12)18(3)14(16)20/h4-7,11H,8-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUYGOLBRPXBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
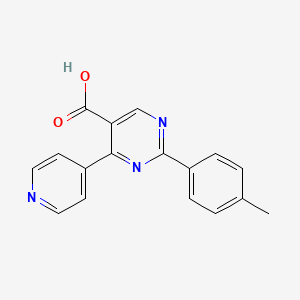
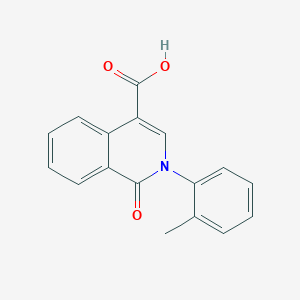
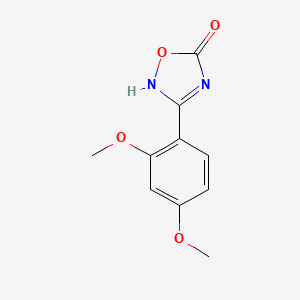
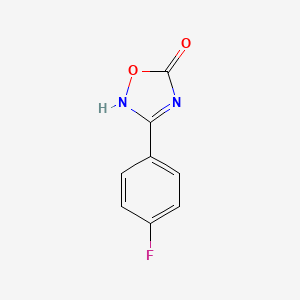
![ethyl 3-[2-(4-chlorophenyl)-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]propanoate](/img/structure/B7857594.png)
![2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B7857597.png)
![(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B7857603.png)
![3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B7857623.png)
![1'-(Methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857634.png)
![N-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7857638.png)
![1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857647.png)
![1-Methyl-1'-(methylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857651.png)
![N-[6-(3-aminopiperidino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B7857659.png)
